

PF-3758309: A Technical Overview of Preclinical Efficacy in Oncology

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Compound of Interest

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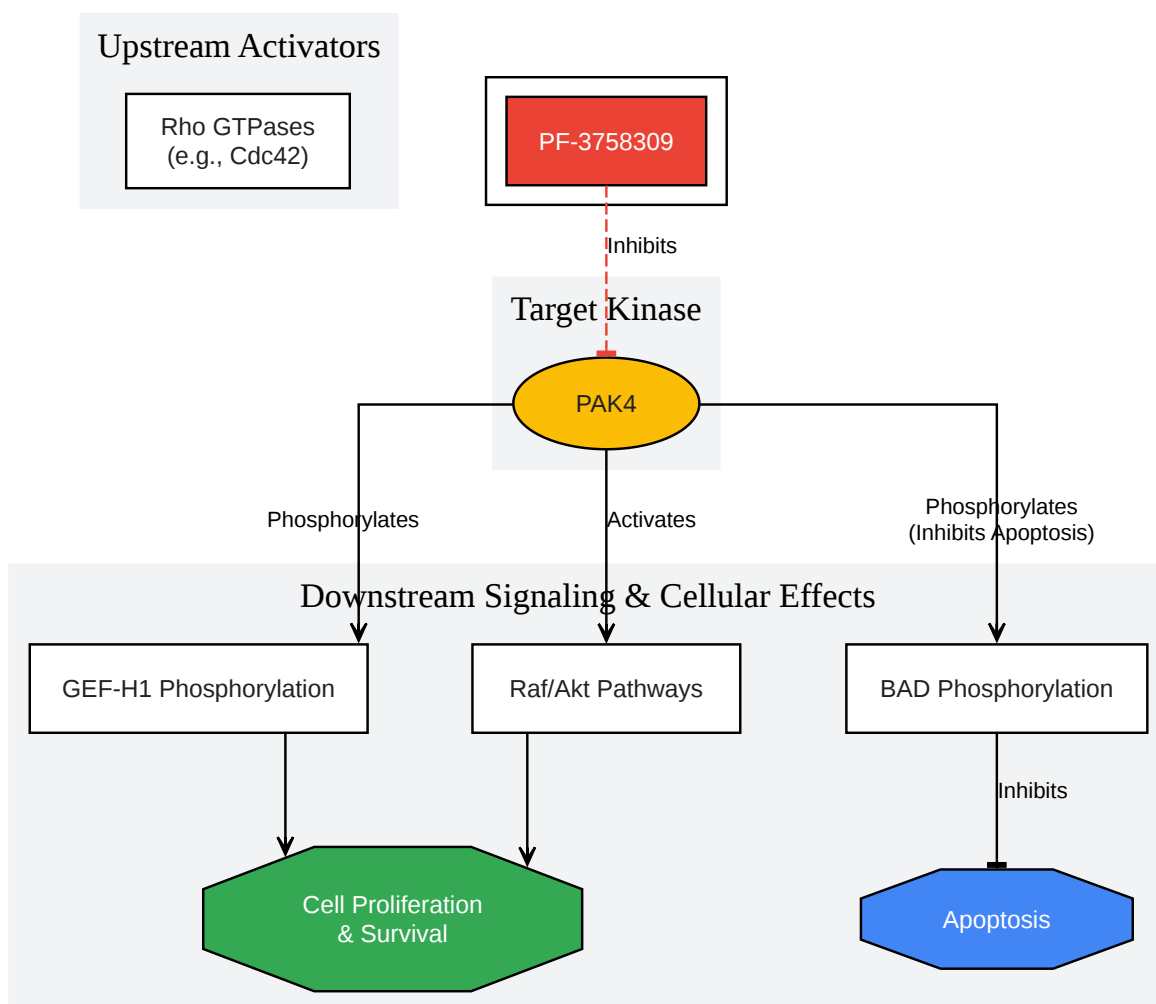
Introduction

PF-3758309 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of p21-activated kinases (PAKs).[1] Developed by Pfizer, it was the first PAK inhibitor to enter clinical trials for the treatment of solid tumors.[2] The compound exhibits high affinity for PAK4, a serine/threonine kinase that is a key effector of the Rho family GTPase Cdc42 and is implicated in various cellular processes critical to cancer progression, including proliferation, survival, and motility.[1][3] Preclinical data demonstrated broad anti-tumor activity across a range of cancer types, although its clinical development was ultimately halted due to pharmacokinetic challenges and adverse events in Phase I trials.[2][4] This guide provides an in-depth summary of the preclinical efficacy of PF-3758309, focusing on the cancer types in which it has shown activity, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action and Signaling Pathway

PF-3758309 functions primarily as an ATP-competitive inhibitor of PAKs, with a particularly high potency for PAK4 ($K_d = 2.7 \text{ nM}$).[1] PAK4 is a downstream effector of the Rho GTPase Cdc42.[3] Upon activation, PAK4 phosphorylates numerous substrates, including GEF-H1, which influences cytoskeletal organization, and BAD, a pro-apoptotic protein, thereby promoting cell survival.[1] By binding to the ATP pocket of PAK4, PF-3758309 blocks these downstream phosphorylation events, leading to the inhibition of oncogenic signaling.[1] This results in

cytostatic effects, such as cell cycle arrest, and cytotoxic effects, including the induction of apoptosis.[1][5] The inhibitor has been shown to modulate several key cancer-related pathways, including the Raf-MEK-ERK and Akt signaling cascades, and to impact NF- κ B and p53 signaling.[1][6][7]



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Caption: Simplified signaling pathway of PAK4 and its inhibition by PF-3758309.

Efficacy in Preclinical Cancer Models

PF-3758309 has demonstrated significant efficacy in a wide array of preclinical cancer models, both in vitro and in vivo. Its activity is particularly noted in cancers where PAK4 is

overexpressed or plays a critical oncogenic role.[3]

CRC models have been a key area of investigation for PF-3758309. The HCT116 cell line, in particular, has been shown to be highly sensitive.

- In Vitro: PF-3758309 potently inhibits the anchorage-independent growth of HCT116 cells with an IC50 value of just 0.24 nM.[1][3] This effect is highly correlated with the inhibition of its direct target, as demonstrated by the inhibition of PAK4-dependent GEF-H1 phosphorylation in a cellular assay (IC50 = 1.3 nM).[1]
- In Vivo: In HCT116 xenograft models, oral administration of PF-3758309 resulted in significant, dose-dependent tumor growth inhibition (TGI).[2][4] Dosing at 7.5, 15, and 20 mg/kg led to TGI of 64%, 79%, and 97%, respectively.[2][4] Efficacy has also been observed in Colo205 and DLD1 xenograft models.[3][7] However, studies have shown that the expression of P-glycoprotein (P-gp), encoded by the ABCB1 gene, can confer resistance to PF-3758309 in colorectal cancer models.[8]

Elevated PAK4 activity is associated with pancreatic cancer, making it a rational target.[3]

- In Vitro: PF-3758309 has shown anti-proliferative activity against pancreatic cancer cell lines, with IC50 values often below 10 nM.[2][4]
- In Vivo: In an orthotopic pancreatic cancer model (PANC-02), treatment with PF-3758309 not only suppressed tumor growth but also increased the infiltration of CD3+ and CD8+ T cells into the tumor microenvironment, suggesting an immune-modulatory effect.[2][4] Furthermore, PF-3758309 enhanced the sensitivity of patient-derived pancreatic cancer cell lines to chemotherapeutic agents like gemcitabine, 5-fluorouracil, and abraxane.[9][10]

PF-3758309 has shown efficacy in non-small cell lung cancer (NSCLC) models.

- In Vitro: The A549 lung carcinoma cell line, shown to be PAK4-dependent, is potently inhibited by PF-3758309, with an IC50 for anchorage-independent growth of 27 nM and for cellular proliferation of 20 nM.[1]
- In Vivo: In A549 xenograft models, twice-daily oral dosing resulted in statistically significant tumor growth inhibition (>70% TGI).[1][5]

Broad activity has been documented across various other solid tumor types in xenograft models, including:

- Breast Cancer: Showed robust TGI in the MDA-MB231 model.[\[3\]](#)[\[7\]](#)
- Melanoma: Effective in the M24met xenograft model.[\[3\]](#)[\[7\]](#)
- Neuroblastoma: PF-3758309 was found to inhibit cell proliferation and induce G1 phase cell cycle arrest and apoptosis in neuroblastoma cell lines (SH-SY5Y, IMR-32, KELLY, NBL-S) with IC50 values ranging from 1.8 to 14.0 μ M.[\[11\]](#)
- Adult T-cell Leukemia/Lymphoma (ATL): Preclinical studies showed that PF-3758309 suppresses ATL growth. In a xenograft model, a daily dose of 12 mg/kg resulted in a TGI of 87%.[\[2\]](#)[\[4\]](#) The IC50 values in various ATL cell lines ranged from 1.8 to 13.4 μ mol/L.[\[12\]](#)

Quantitative Efficacy Data Summary

Cell Line	Cancer Type	Assay Type	IC ₅₀ Value	Reference
HCT116	Colorectal	Anchorage-Independent Growth	0.24 ± 0.09 nM	[1][5]
A549	Lung	Anchorage-Independent Growth	27 nM	[1]
A549	Lung	Cellular Proliferation	20 nM	[1]
Panel (20 lines)	Various	Anchorage-Independent Growth	4.7 ± 3.0 nM (average)	[1]
Panel (67 lines)	CRC/Pancreatic/NSCLC	Anti-Proliferation	< 10 nM (36% of lines)	[3]
SH-SY5Y	Neuroblastoma	Cell Growth	5.461 µM	[11]
IMR-32	Neuroblastoma	Cell Growth	2.214 µM	[11]
KELLY	Neuroblastoma	Cell Growth	1.846 µM	[11]
J-ATLL lines	Adult T-cell Leukemia	Cytotoxicity	1.8 - 13.4 µM	[12]

Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (TGI)	Reference
HCT116	Colorectal	20 mg/kg	97%	[2] [4]
HCT116	Colorectal	15 mg/kg	79%	[2] [4]
HCT116	Colorectal	7.5 mg/kg	64%	[2] [4]
A549	Lung	7.5–30 mg/kg BID	>70%	[1] [5]
MDAMB231	Breast	15–20 mg/kg PO	>70%	[3]
M24met	Melanoma	15–20 mg/kg PO	>70%	[3]
Colo205	Colorectal	15–20 mg/kg PO	>70%	[3]
ATL Model	Adult T-cell Leukemia	12 mg/kg daily	87%	[2] [4]

Experimental Protocols and Workflows

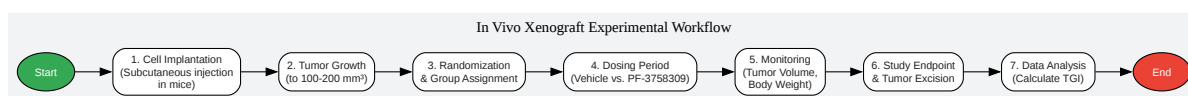
This assay measures a key hallmark of cell transformation.

- **Base Layer Preparation:** A layer of 0.5-0.6% agar in a complete growth medium is prepared in 6-well plates and allowed to solidify.
- **Cell Suspension:** Tumor cells are trypsinized, counted, and resuspended at a density of 5,000-10,000 cells/mL in a 0.3-0.4% agar/media solution.
- **Treatment:** PF-3758309 is added to the cell suspension at various concentrations.
- **Plating:** The cell/agar/drug mixture is layered on top of the solidified base layer.
- **Incubation:** Plates are incubated for 14-21 days at 37°C in a humidified 5% CO₂ incubator. A feeding layer of media with the corresponding drug concentration is added every 3-4 days.
- **Quantification:** Colonies are stained with a solution like crystal violet or MTT. Colonies larger than a predefined diameter (e.g., 50 µm) are counted using a microscope or imaging system.

- Analysis: The IC50 value is calculated by plotting the percentage of colony inhibition against the log concentration of PF-3758309.

This protocol outlines the general workflow for assessing in vivo antitumor activity.

- Cell Implantation: 5-10 million human tumor cells (e.g., HCT116, A549) in a solution like Matrigel or PBS are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or athymic nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
- Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. PF-3758309 is administered orally (p.o.) via gavage, typically once or twice daily (QD or BID), for a specified duration (e.g., 14-21 days).
- Monitoring: Animal body weight and tumor volumes are monitored throughout the study.
- Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: $TGI (\%) = [1 - (\Delta T / \Delta C)] \times 100$, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
- Pharmacodynamic (PD) Analysis: Tumors may be collected for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3), or for measuring drug and target engagement levels.[1][5]



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Caption: General workflow for a preclinical xenograft efficacy study.

Conclusion

PF-3758309 has demonstrated robust preclinical efficacy as a PAK inhibitor across a diverse range of cancers, including colorectal, pancreatic, lung, breast, and neuroblastoma, as well as adult T-cell leukemia.[2][3][4][11][13] Its mechanism of action, centered on the inhibition of the PAK4 signaling node, leads to potent anti-proliferative and pro-apoptotic effects in vitro and significant tumor growth inhibition in vivo.[1][5] While its clinical progression was halted, the extensive preclinical data for PF-3758309 validates PAK4 as a therapeutic target in oncology and provides a valuable benchmark for the development of next-generation PAK inhibitors with improved pharmacokinetic and safety profiles.

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